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Compound of Interest

Compound Name:
1-(1-Hydroxy-cyclopentyl)-

ethanone

Cat. No.: B100326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-(1-Hydroxy-cyclopentyl)-ethanone. Due to a lack of publicly available

experimental spectra for this specific molecule, this document focuses on predicted data based

on established principles of spectroscopy and data from analogous structures. It serves as a

valuable resource for the identification and characterization of this and similar α-hydroxy

ketones.

Chemical Structure and Properties
IUPAC Name: 1-(1-Hydroxycyclopentyl)ethan-1-one

CAS Number: 17160-89-3[1]

Molecular Formula: C₇H₁₂O₂[2]

Molecular Weight: 128.17 g/mol [2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(1-Hydroxy-
cyclopentyl)-ethanone. These predictions are derived from the analysis of its functional
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groups (a tertiary alcohol, a ketone, and a cyclopentyl ring) and typical spectroscopic values for

these moieties.[3][4][5][6]

Table 1: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad O-H stretch (tertiary alcohol)

~2960, ~2870 Medium-Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (ketone)

~1450 Medium CH₂ bend (cyclopentyl)

~1150 Medium-Strong C-O stretch (tertiary alcohol)

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent:
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.0 Singlet 1H -OH

~2.2 Singlet 3H -C(O)CH₃

1.7-1.9 Multiplet 8H -CH₂- (cyclopentyl)

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent:
CDCl₃)

Chemical Shift (δ, ppm) Assignment

~210 C=O (ketone)

~78 C-OH (quaternary)

~35 -CH₂- (cyclopentyl, adjacent to C-OH)

~25 -C(O)CH₃

~23 -CH₂- (cyclopentyl)
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Table 4: Predicted Mass Spectrometry (Electron
Ionization) Data

m/z Relative Intensity Assignment

128 Moderate [M]⁺ (Molecular Ion)

113 Low [M - CH₃]⁺

85 Strong
[M - C₂H₃O]⁺ (loss of acetyl

group)

43 Very Strong [CH₃CO]⁺ (acetyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters should be optimized for the specific sample and

instrument used.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (ATR):

Ensure the ATR crystal is clean.

Acquire a background spectrum.

Place a small amount of the neat liquid sample directly onto the ATR crystal.

Acquire the sample spectrum.

Clean the crystal thoroughly after analysis.

Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum

of absorbance or transmittance versus wavenumber.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

Dissolve a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Place the NMR tube in the spectrometer.

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum showing

chemical shift versus intensity.

Mass Spectrometry (MS)
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas

Chromatography (GC-MS).

Instrument: A mass spectrometer with an EI source.

Procedure (GC-MS):

Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane

or diethyl ether).

Inject the sample into the GC, where it is vaporized and separated based on its boiling

point and interactions with the column stationary phase.

The separated components enter the mass spectrometer.

In the EI source, the sample molecules are bombarded with high-energy electrons,

causing ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a known compound like 1-(1-Hydroxy-cyclopentyl)-ethanone.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(1-
Hydroxy-cyclopentyl)-ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b100326?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/1-1-hydroxycyclopentyl-ethanone-17160-89-3
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2132617.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/17%3A_Aldehydes_and_Ketones_-_The_Carbonyl_Group/17.03%3A_Spectroscopic_Properties_of_Aldehydes_and__Ketones
https://openstax.org/books/organic-chemistry/pages/19-14-spectroscopy-of-aldehydes-and-ketones
https://openstax.org/books/organic-chemistry/pages/19-14-spectroscopy-of-aldehydes-and-ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/ketonespec.htm
https://www.benchchem.com/product/b100326#spectroscopic-data-for-1-1-hydroxy-cyclopentyl-ethanone
https://www.benchchem.com/product/b100326#spectroscopic-data-for-1-1-hydroxy-cyclopentyl-ethanone
https://www.benchchem.com/product/b100326#spectroscopic-data-for-1-1-hydroxy-cyclopentyl-ethanone
https://www.benchchem.com/product/b100326#spectroscopic-data-for-1-1-hydroxy-cyclopentyl-ethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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